molecular formula C7H7BrN2O B11779557 2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone

2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone

Cat. No.: B11779557
M. Wt: 215.05 g/mol
InChI Key: VTRVXYAVIFUICI-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone is an organic compound with the molecular formula C7H7BrN2O It is a brominated derivative of ethanone, featuring a pyrimidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone typically involves the bromination of 1-(5-methylpyrimidin-2-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures precise control over the reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-(5-methylpyrimidin-2-yl)ethanol.

    Oxidation: Formation of 2-bromo-1-(5-methylpyrimidin-2-yl)acetic acid.

Scientific Research Applications

2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial or antiviral properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrimidine ring may also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

    1-(5-methylpyrimidin-2-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-1-(4-methylpyrimidin-2-yl)ethanone: Similar structure but with a different substitution pattern on the pyrimidine ring.

    2-Bromo-1-(5-chloropyrimidin-2-yl)ethanone: Contains a chlorine atom instead of a methyl group, affecting its chemical properties and reactivity.

Uniqueness: 2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone is unique due to the presence of both a bromine atom and a methyl-substituted pyrimidine ring. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

2-bromo-1-(5-methylpyrimidin-2-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-5-3-9-7(10-4-5)6(11)2-8/h3-4H,2H2,1H3

InChI Key

VTRVXYAVIFUICI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C(=O)CBr

Origin of Product

United States

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